6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine
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Description
6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine is a purine derivative that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme cAMP-specific phosphodiesterase (PDE) and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Glycosidation Potential in Metabolic Pathways
Cervenková et al. (2003) investigated the glycosidation potential towards olomoucine-type cyclin-dependent kinase inhibitors, including a compound structurally similar to 6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine, in rodent and primate microsomes. This study highlighted interspecies differences in glycoconjugation potential, which is a significant factor when extrapolating metabolic pathways from animals to humans. The research confirmed the aliphatic hydroxyl group of olomoucine-type inhibitors as a target for various glycosidation reactions, with notable differences observed among the species studied [Cervenková et al., 2003].
Carba-Analogues of Antimitotic Compounds
Hocek, Votruba, and Dvořáková (2003) synthesized carba-analogues of antimitotic myoseverin, including derivatives of 9-isopropylpurine, as part of their research on antimitotic compounds. The study involved regioselective cross-coupling reactions, leading to compounds with significant cytostatic activity, highlighting the potential for developing new antimitotic agents [Hocek, Votruba, & Dvořáková, 2003].
properties
IUPAC Name |
2-[[(2-hydroxyphenyl)methyl-[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3/c1-17(2)31-16-27-22-23(28-25(29-24(22)31)26-12-7-13-32)30(14-18-8-3-5-10-20(18)33)15-19-9-4-6-11-21(19)34/h3-6,8-11,16-17,32-34H,7,12-15H2,1-2H3,(H,26,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMJEBDVWRZOFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3O)CC4=CC=CC=C4O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652556 |
Source
|
Record name | 2,2'-[({2-[(3-Hydroxypropyl)amino]-9-(propan-2-yl)-9H-purin-6-yl}azanediyl)bis(methylene)]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine | |
CAS RN |
1076200-04-8 |
Source
|
Record name | 2,2'-[({2-[(3-Hydroxypropyl)amino]-9-(propan-2-yl)-9H-purin-6-yl}azanediyl)bis(methylene)]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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